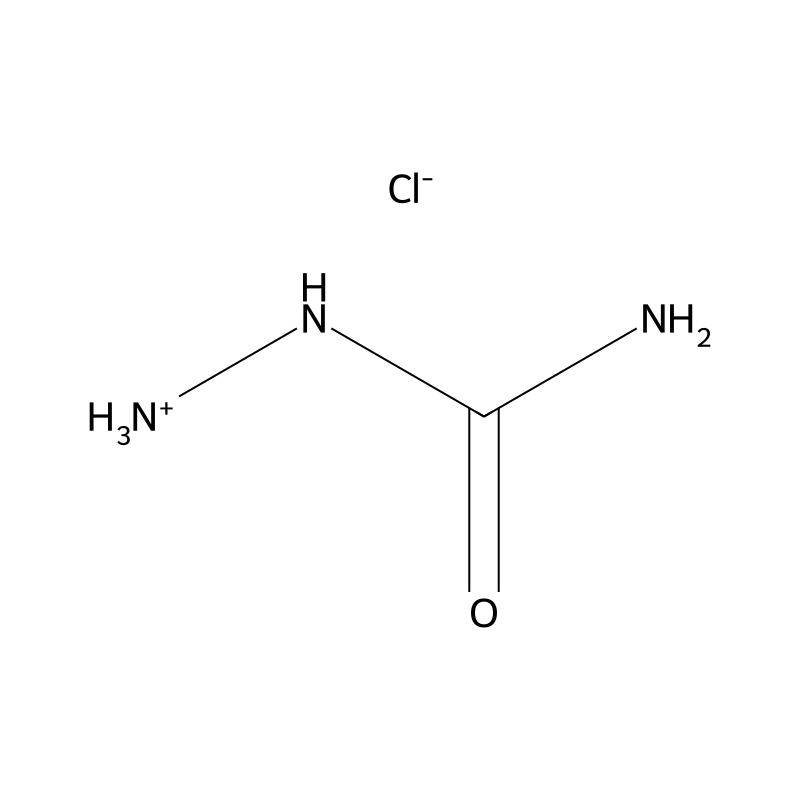

Semicarbazide hydrochloride

CH6ClN3O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH6ClN3O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble (NTP, 1992)

Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether

Insoluble in absolute alcohol

In water, 1X10+6 mg/L at 25 °C /Estimated/

Canonical SMILES

Semicarbazide hydrochloride is an organic molecular entity.

Semicarbazide hydrochloride (CAS 563-41-7) is a water-soluble, white crystalline solid primarily used as a derivatizing agent for aldehydes and ketones.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)] Its reaction with carbonyl groups yields semicarbazones, which are often highly crystalline with distinct melting points, a property leveraged for the identification, purification, and characterization of carbonyl-containing compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjLNCaQUMM0svaEDabcHzf13Q02WToJz87mQIM6-AHfSymbM88oOy4KMPnSO3TPeF1UMko0pSgpXlMgvx2cHlTzYVpsjSbi78dJEWW4tDN6Mg301FmUZ1pKUUPWbTnV12cXKmLF-D5-l9EA62ktZsV)] This reagent is a foundational intermediate in the synthesis of pharmaceuticals, nitrogen-containing heterocycles, and is widely used in analytical chemistry.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2yoPTmxULC7_Lyrzww3GRPTUW7nzZs9SrtcWoGSkwTtkiQEEtr5wzfmxaG1itegPMMzS0eLWQX1HxrpIN9E6lwU0LpXPCz-H7xxDO7cZlQP97QaM-F4COjKp0U3gQEA-FK1c%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4rMb7v5KqM0GOXvoHBCEt4EctmxoY5qs6U6AmJcOhhpTmSzGOqbdYw4cQFGj_jMdkYaNUxkejatGlCctxsGX51YM-Pw2WPnj1en_JE_PhZXpZ2EL1a3LpOtIO-FoBm2Jx)]

References

- [[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)] Semicarbazide hydrochloride, PubChem, National Center for Biotechnology Information.

- [[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjLNCaQUMM0svaEDabcHzf13Q02WToJz87mQIM6-AHfSymbM88oOy4KMPnSO3TPeF1UMko0pSgpXlMgvx2cHlTzYVpsjSbi78dJEWW4tDN6Mg301FmUZ1pKUUPWbTnV12cXKmLF-D5-l9EA62ktZsV)] Semicarbazide, Wikipedia.

- [[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4rMb7v5KqM0GOXvoHBCEt4EctmxoY5qs6U6AmJcOhhpTmSzGOqbdYw4cQFGj_jMdkYaNUxkejatGlCctxsGX51YM-Pw2WPnj1en_JE_PhZXpZ2EL1a3LpOtIO-FoBm2Jx)] The Versatile Applications of Semicarbazide Hydrochloride in Various Industries, NINGBO INNO PHARMCHEM CO.,LTD.

While other carbonyl reagents exist, substitution with close analogs can lead to process failures and unsuitable product profiles. The free base, semicarbazide, lacks the thermal stability and high aqueous solubility of the hydrochloride salt, complicating handling and process control in aqueous media.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)] The sulfur analog, thiosemicarbazide, produces derivatives with fundamentally different electronic properties, toxicity profiles, and metal-coordinating abilities, making it an unsuitable replacement in many pharmaceutical and materials science applications.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjLNCaQUMM0svaEDabcHzf13Q02WToJz87mQIM6-AHfSymbM88oOy4KMPnSO3TPeF1UMko0pSgpXlMgvx2cHlTzYVpsjSbi78dJEWW4tDN6Mg301FmUZ1pKUUPWbTnV12cXKmLF-D5-l9EA62ktZsV)] Other derivatizing agents, such as Girard's reagents, are specialized for enhancing mass spectrometry signals and do not offer the same utility for classical purification via crystallization that semicarbazide hydrochloride provides.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2yoPTmxULC7_Lyrzww3GRPTUW7nzZs9SrtcWoGSkwTtkiQEEtr5wzfmxaG1itegPMMzS0eLWQX1HxrpIN9E6lwU0LpXPCz-H7xxDO7cZlQP97QaM-F4COjKp0U3gQEA-FK1c%3D)]

References

- [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)] Solano, F. Response to "Semicarbazide or semicabazide hydrochloride". ResearchGate. 2012.

- [[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)] Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2025). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Expert Opinion on Drug Metabolism & Toxicology, 21(8), 1009-1021.

- [[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjLNCaQUMM0svaEDabcHzf13Q02WToJz87mQIM6-AHfSymbM88oOy4KMPnSO3TPeF1UMko0pSgpXlMgvx2cHlTzYVpsjSbi78dJEWW4tDN6Mg301FmUZ1pKUUPWbTnV12cXKmLF-D5-l9EA62ktZsV)] Saddam, H., et al. A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. Research & Reviews: Journal of Chemistry. 2018.

- [[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2yoPTmxULC7_Lyrzww3GRPTUW7nzZs9SrtcWoGSkwTtkiQEEtr5wzfmxaG1itegPMMzS0eLWQX1HxrpIN9E6lwU0LpXPCz-H7xxDO7cZlQP97QaM-F4COjKp0U3gQEA-FK1c%3D)] Frey, A.J., et al. (2016) Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 60–66.

Superior Aqueous Solubility for Simplified Processability and Handling

Semicarbazide hydrochloride exhibits significantly higher solubility in water compared to its free base form, a critical advantage for process chemistry in aqueous systems. The hydrochloride salt has a documented solubility of 100 g/L at 15 °C, qualifying it as 'very soluble' and simplifying stock solution preparation and reaction setup.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)] This contrasts with the free base, which is less soluble and also possesses lower thermal stability, making the hydrochloride salt the more robust and process-friendly option.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)]

| Evidence Dimension | Water Solubility |

| Target Compound Data | 100 g/L (at 15 °C) |

| Comparator Or Baseline | Semicarbazide (free base): Lower solubility and thermal stability |

| Quantified Difference | High quantitative solubility value confirms superior handling characteristics for aqueous phase reactions. |

| Conditions | Aqueous solution preparation for synthesis or analysis. |

Higher solubility reduces solvent volume, improves reaction kinetics in aqueous media, and simplifies handling, directly impacting process efficiency and cost.

Favorable Pharmacokinetic and Toxicity Profile vs. Thiosemicarbazide Analogs in Drug Discovery

In the context of anticancer drug development, derivatives of semicarbazide are demonstrably better candidates for clinical trials than their thiosemicarbazide analogs due to superior ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. A 2025 comparative analysis concluded that while thiosemicarbazides may exhibit higher activity, semicarbazides possess more favorable intestinal absorption properties, a lower risk of drug interactions, and significantly lower toxicity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)] Thiosemicarbazides showed a higher probability of metabolic activity with concomitant increased toxicity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)]

| Evidence Dimension | ADMET Profile for Anticancer Drug Candidacy |

| Target Compound Data | Better pharmacokinetic/pharmacodynamic profiles, lower toxicity, more favorable intestinal absorption, lower risk of drug interactions. |

| Comparator Or Baseline | Thiosemicarbazide derivatives: Higher metabolic activity, increased toxicity, longer half-life. |

| Quantified Difference | Qualitatively superior profile for drug development, leading to a higher probability of success in clinical progression. |

| Conditions | In silico comparative analysis of ADMET profiles for anticancer drug candidates. |

For researchers in medicinal chemistry, selecting semicarbazide as a precursor scaffold over thiosemicarbazide can de-risk a drug development program by avoiding downstream toxicity and pharmacokinetic failures.

Enables Classical Purification and Identification via Crystalline Derivative Formation

A primary and long-standing application of semicarbazide hydrochloride is the synthesis of semicarbazones for the purification and identification of carbonyl compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)] The resulting derivatives are typically solid, highly crystalline materials with sharp, characteristic melting points.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)] This property allows for efficient purification of carbonyl compounds from complex mixtures via crystallization and provides a reliable method for structural confirmation via melting point analysis, a technique not readily available with many other derivatization reagents that may produce oils or non-crystalline solids.

| Evidence Dimension | Derivative Physical State |

| Target Compound Data | Forms solid, crystalline derivatives (semicarbazones) with sharp melting points. |

| Comparator Or Baseline | Other reagents (e.g., certain hydrazines, amines) which may form oils or amorphous solids. |

| Quantified Difference | Enables purification by crystallization and identification by melting point, a key advantage in synthetic workflows. |

| Conditions | Reaction with aldehydes or ketones in a suitable solvent system. |

This feature makes it the reagent of choice for labs that rely on classical techniques for purification and identification, avoiding the need for more complex chromatographic purification.

Purification and Identification of Carbonyl Compounds in Synthetic Chemistry

For isolating and identifying an aldehyde or ketone from a reaction mixture. The use of semicarbazide hydrochloride to form a crystalline semicarbazone allows for straightforward purification by recrystallization and subsequent characterization by melting point analysis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)]

Scaffold for Preclinical Anticancer Drug Candidates

When developing novel anticancer agents, using semicarbazide hydrochloride as a starting material for generating semicarbazone derivatives is preferred over using thiosemicarbazide. This choice is justified by the more favorable toxicity and pharmacokinetic profiles of semicarbazones, increasing the likelihood of clinical success.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)]

Aqueous-Phase Synthesis of Nitrogen-Containing Heterocycles

In processes designed with green chemistry principles or for reactions with water-soluble substrates, the high aqueous solubility and stability of semicarbazide hydrochloride make it a superior choice. It ensures homogenous reaction conditions and simplifies process design compared to less soluble or stable analogs.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)]

References

- [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)] Semicarbazide, Wikipedia.

- [[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)] Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2025). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Expert Opinion on Drug Metabolism & Toxicology, 21(8), 1009-1021.

Physical Description

White solid; [Hawley] White powder; [MSDSonline]

Color/Form

White crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Decomposition

Melting Point

175-185 °C /decomposes/

MP: 96 °C /Base/

UNII

Related CAS

Mechanism of Action

Vapor Pressure

0.13 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Methods of Manufacturing

Commercial preparation from hydrazine hydrate, iron carbonyl, and carbon monoxide.

From hydrazine sulfate, potassium or sodium cyanate and sodium carbonate...

General Manufacturing Information

First reported preparation ... was by reaction of benzylidenesemicarbazide with hydrochloric acid. ...method used for commercial production is not known.

...Semicarbazide (SEM) is a minor thermal decomposition product of the blowing agent azodicarbonamide (ADC).